

An In-depth Technical Guide to Leupeptin: A Potent Protease Inhibitor

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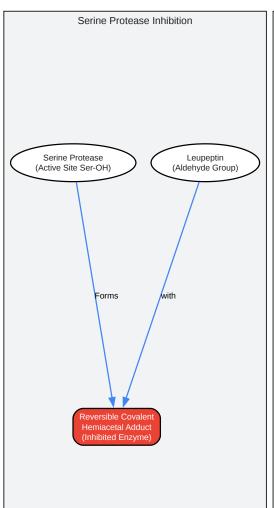
Compound of Interest		
Compound Name:	Leupeptin	
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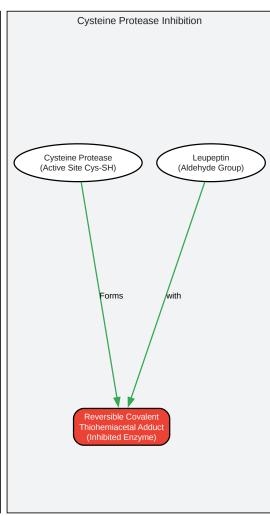
Leupeptin, with the chemical structure N-acetyl-L-leucyl-L-argininal, is a naturally occurring tripeptide aldehyde produced by various species of actinomycetes.[1][2] It is a widely utilized reversible and competitive inhibitor of a broad spectrum of proteases, playing a crucial role in protecting proteins from degradation during isolation and experimental studies.[3][4][5] This technical guide provides a comprehensive overview of the proteases inhibited by **Leupeptin**, its mechanism of action, quantitative inhibition data, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Mechanism of Action

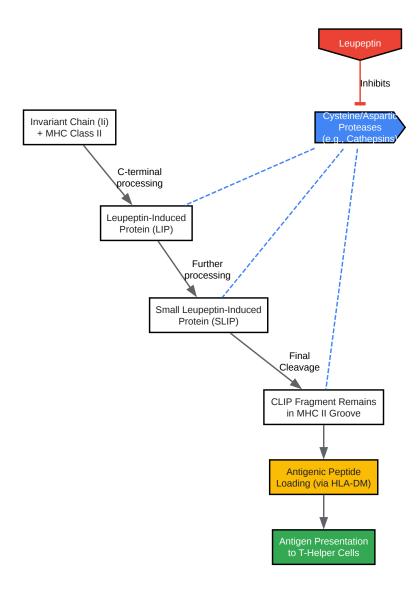
Leupeptin functions as a potent inhibitor by targeting the active sites of specific protease classes. Its inhibitory activity stems from the aldehyde group at the C-terminus of its argininal residue.[6] This aldehyde group forms a covalent hemiacetal adduct with the hydroxyl group of the catalytic serine residue in the active site of serine proteases.[4] In the case of cysteine proteases, a similar covalent bond is formed between the aldehyde carbon of **Leupeptin** and the sulfur atom of the nucleophilic cysteine residue in the enzyme's active site.[7] This formation of a stable, yet reversible, complex effectively blocks the substrate-binding site and prevents the protease from carrying out its catalytic function. **Leupeptin** is considered a competitive transition-state inhibitor.[1]



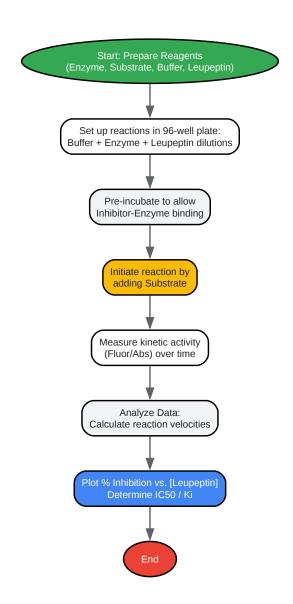












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